(S)-2-Phenoxypropan-1-OL
Overview
Description
(S)-2-Phenoxypropan-1-OL is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a phenoxy group attached to a propanol backbone. This compound is known for its chirality, with the (S)-enantiomer being the focus of various studies due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenoxypropan-1-OL typically involves the enantioselective reduction of 2-Phenoxypropanone. One common method is the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. For instance, asymmetric reduction using chiral borane reagents or biocatalysts like alcohol dehydrogenases can be employed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the desired enantiomer. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenoxypropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Phenoxypropanone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: It can be reduced to 2-Phenoxypropan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 2-Phenoxypropanone.
Reduction: 2-Phenoxypropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Phenoxypropan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Phenoxypropan-1-OL largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. For instance, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
®-2-Phenoxypropan-1-OL: The enantiomer of (S)-2-Phenoxypropan-1-OL, with different biological activity and properties.
2-Phenoxyethanol: Lacks the chiral center and has different physical and chemical properties.
2-Phenoxypropan-1-amine: A reduced form with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its chirality, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
(2S)-2-phenoxypropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJHHQNEBFCTQK-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87860-35-3 | |
Record name | 2-Phenoxypropanol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENOXYPROPANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG68W45NDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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